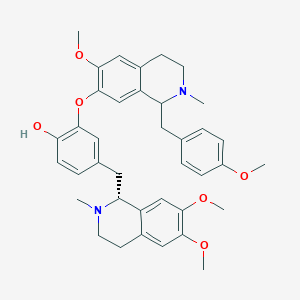

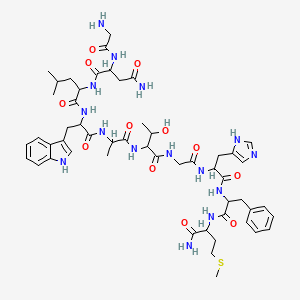

(-)-Neferine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-Neferine is a bisbenzylisoquinoline alkaloid derived from the seed embryos of the sacred lotus (Nelumbo nucifera). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Neferine typically involves the coupling of two isoquinoline units. One common method is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core. This is followed by oxidative coupling to form the bisbenzylisoquinoline structure. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds of Nelumbo nucifera, remains a viable method. This involves solvent extraction, followed by purification techniques like column chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (-)-Neferine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are often studied for enhanced therapeutic effects.

Scientific Research Applications

Chemistry: In chemistry, (-)-Neferine is used as a model compound to study the synthesis and reactivity of bisbenzylisoquinoline alkaloids. It also serves as a precursor for the synthesis of other complex alkaloids.

Biology: Biologically, this compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular damage. It also shows potential in modulating various biological pathways involved in inflammation and cell proliferation.

Medicine: In medicine, this compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth. Additionally, its anti-inflammatory and cardioprotective effects make it a candidate for treating cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is explored for its potential to develop new therapeutic agents. Its diverse pharmacological profile makes it a valuable compound for drug discovery and development.

Mechanism of Action

(-)-Neferine exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell survival, apoptosis, and inflammation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. It also activates the AMPK pathway, promoting cellular energy homeostasis and reducing oxidative stress.

Comparison with Similar Compounds

Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anticancer properties.

Berbamine: Known for its immunomodulatory and anticancer activities.

Cepharanthine: Exhibits anti-inflammatory, antiviral, and anticancer effects.

Uniqueness: (-)-Neferine is unique due to its dual antioxidant and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to modulate multiple cellular pathways simultaneously makes it a versatile compound with broad therapeutic potential.

Properties

Molecular Formula |

C38H44N2O6 |

|---|---|

Molecular Weight |

624.8 g/mol |

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 |

InChI Key |

MIBATSHDJRIUJK-IADGFXSZSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC)C)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)

![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)

![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)